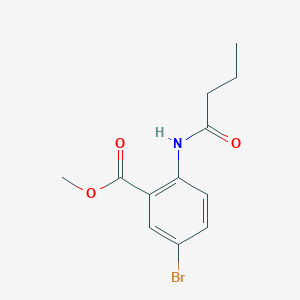

Methyl 5-bromo-2-butyramidobenzoate

Description

Methyl 5-bromo-2-butyramidobenzoate is an aromatic amide-ester hybrid compound characterized by a benzoate backbone substituted with a bromine atom at the 5-position and a butyramido group (-CONHC₃H₇) at the 2-position, esterified with a methyl group. Its molecular structure combines the reactivity of an amide with the stability of an ester, making it a versatile intermediate in organic synthesis.

Properties

CAS No. |

452349-54-1 |

|---|---|

Molecular Formula |

C12H14BrNO3 |

Molecular Weight |

300.15 g/mol |

IUPAC Name |

methyl 5-bromo-2-(butanoylamino)benzoate |

InChI |

InChI=1S/C12H14BrNO3/c1-3-4-11(15)14-10-6-5-8(13)7-9(10)12(16)17-2/h5-7H,3-4H2,1-2H3,(H,14,15) |

InChI Key |

SSMXFHUKPWQNHF-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights

Substituent Effects: The 5-bromo substituent in this compound introduces steric and electronic effects distinct from non-halogenated analogs (e.g., methyl 2-acetamidobenzoate). Bromine’s electron-withdrawing nature may activate the aromatic ring for electrophilic substitution at specific positions, a trait absent in non-halogenated esters like methyl salicylate . This contrasts with methyl esters of resin acids (e.g., sandaracopimaric acid methyl ester), which prioritize rigidity and hydrophobicity for natural product applications .

Physicochemical Properties: While exact data (e.g., logP, melting point) are unavailable in the provided evidence, methyl esters generally exhibit lower boiling points than their carboxylic acid counterparts due to reduced hydrogen bonding. For example, methyl salicylate (BP: 222°C) is more volatile than salicylic acid (sublimes at 211°C) . The bromine atom increases molecular weight (~79.9 g/mol) and density relative to non-halogenated analogs, which could influence crystallization behavior and solubility in organic solvents .

Notes on Comparative Limitations

- Data Gaps : Direct experimental data (e.g., spectroscopic, thermodynamic) for this compound are absent in the provided evidence; comparisons rely on structural analogies and general principles of organic chemistry.

- Synthetic Relevance : The compound’s discontinued status may reflect challenges in synthesis or purification compared to simpler amides/esters, underscoring the need for further optimization in halogenated aromatic amide chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.